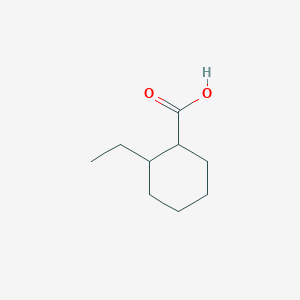

2-Ethylcyclohexane-1-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-7-5-3-4-6-8(7)9(10)11/h7-8H,2-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSURPXRUHUJMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Ethylcyclohexane 1 Carboxylic Acid and Its Stereoisomers

Enantioselective and Diastereoselective Synthesis Approaches

The controlled formation of the stereocenters at positions 1 and 2 of the cyclohexane (B81311) ring is paramount. Methodologies in this category typically start with a pre-formed ring or a precursor that is then modified to introduce the desired chirality.

Asymmetric Catalysis in Stereocontrolled Formation of 2-Ethylcyclohexane-1-carboxylic Acid

Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. rsc.org One of the most effective strategies for synthesizing 2-alkylcyclohexane carboxylic acids involves the asymmetric hydrogenation of a substituted aromatic or cyclohexene (B86901) precursor.

Research on the synthesis of the closely related 2-methylcyclohexane carboxylic acid has demonstrated the efficacy of heterogeneous catalysis. In one study, the diastereoselective hydrogenation of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates was conducted over supported rhodium (Rh) and ruthenium (Ru) catalysts. nih.gov This reaction yielded predominantly the (1S,2R)-2-methylcyclohexane carboxylic acid with a diastereomeric excess (de) of up to 96%. nih.gov The stereochemical outcome is rationalized by the conformation of the substrate-auxiliary complex, where the carbonyl group of the pyroglutamate (B8496135) auxiliary shields one face of the aromatic ring, directing the hydrogen attack to the less sterically hindered face. nih.gov This principle is directly applicable to the synthesis of this compound by starting with a corresponding 2-ethylbenzoyl precursor. The choice of metal, support (alumina or active carbon), and the addition of amines can further enhance the diastereoselectivity. nih.gov

| Catalyst System | Substrate Precursor | Major Product Stereoisomer | Diastereomeric Excess (de) | Reference |

| Rh/C or Ru/C | (S)-alkyl-N-(2-ethylbenzoyl)pyroglutamate (proposed) | (1S,2R)-2-ethylcyclohexane carboxylic acid derivative | Potentially up to 96% | nih.gov |

This table presents a proposed application of a known methodology to the target compound based on analogous research.

Chiral Auxiliary-Mediated Strategies for Stereoselective Introduction of Chirality

Chiral auxiliaries are stoichiometric chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org This strategy is highly reliable for establishing stereochemistry.

A prominent application of this strategy involves the diastereoselective hydrogenation of a substrate attached to a chiral auxiliary, as detailed in the previous section with (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates. nih.gov The pyroglutamate group acts as the chiral auxiliary, guiding the stereochemical course of the hydrogenation before being cleaved to yield the final chiral carboxylic acid. nih.gov

Another powerful approach involves the asymmetric alkylation of an enolate derived from a cyclohexanone (B45756) derivative. For instance, a chiral auxiliary such as an Evans oxazolidinone can be attached to a cyclohexanecarboxylic acid precursor. Deprotonation followed by alkylation with an ethyl halide would introduce the ethyl group. The bulky auxiliary blocks one face of the enolate, forcing the electrophile to attack from the opposite side, thereby controlling the stereochemistry at the 2-position relative to the 1-position. Subsequent removal of the auxiliary reveals the chiral carboxylic acid. Widely used auxiliaries for such transformations include trans-2-phenyl-1-cyclohexanol (B1200244) and derivatives of pseudoephedrine. wikipedia.org

| Chiral Auxiliary | General Reaction Type | Key Step for Stereocontrol | Expected Outcome | Reference |

| (S)-Pyroglutamate derivative | Diastereoselective hydrogenation | Hydrogen addition to unshielded face of aromatic ring | High diastereoselectivity for cis-isomer | nih.gov |

| Evans Oxazolidinone | Asymmetric alkylation | Diastereoselective enolate alkylation | High diastereoselectivity for trans-product | wikipedia.org |

| (-)-Menthyl chloroformate | Electrophilic quench | Desymmetrization of a pro-chiral ring | Formation of diastereomeric esters | rcsi.com |

Chemoenzymatic Routes for Selective Isomer Production

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts, such as enzymes. For the production of enantiomerically pure carboxylic acids, lipase-catalyzed kinetic resolution of racemic esters is a well-established and powerful method.

In a typical chemoenzymatic approach for this compound, a racemic mixture of its ester (e.g., the methyl or ethyl ester) would be subjected to hydrolysis in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435. The enzyme will selectively hydrolyze one enantiomer of the ester into the corresponding carboxylic acid at a much faster rate than the other. This process results in a mixture of one enantiomer of the carboxylic acid and the unreacted ester of the opposite enantiomer, which can then be separated by chemical means. This method is valued for its mild reaction conditions and often excellent enantioselectivity. nih.gov

Novel Cyclohexane Ring Construction Techniques

These strategies build the core cyclohexane ring from acyclic precursors in a stereocontrolled manner, establishing the desired stereochemistry during the ring-forming step.

Pericyclic Reactions for Stereodefined Cyclohexane Formation

The Diels-Alder reaction, a [4+2] cycloaddition, is one of the most powerful and widely used reactions in organic synthesis for the construction of six-membered rings. cerritos.edumasterorganicchemistry.com It involves the reaction of a conjugated diene with a dienophile to form a cyclohexene derivative. masterorganicchemistry.com The reaction is typically concerted and highly stereospecific, allowing the stereochemistry of the reactants to be directly translated into the product. upenn.edu

For the synthesis of this compound, a plausible Diels-Alder strategy would involve the reaction of 1,3-pentadiene (B166810) (as the diene, which provides the ethyl group precursor) with an acrylate (B77674) derivative (the dienophile, providing the carboxyl group precursor), such as ethyl acrylate. The subsequent hydrogenation of the resulting cyclohexene would yield the saturated target molecule. The use of chiral Lewis acid catalysts can render the cycloaddition enantioselective, favoring the formation of one enantiomer. The stereochemical outcome is governed by well-established principles, including the endo rule for diastereoselectivity. nih.gov

| Diene | Dienophile | Reaction Type | Key Features for Stereocontrol | Reference |

| 1,3-Pentadiene | Ethyl acrylate (or similar) | [4+2] Cycloaddition | Concerted mechanism, endo selectivity, use of chiral Lewis acids | cerritos.edumasterorganicchemistry.com |

Transition Metal-Catalyzed Cyclization Methodologies

Transition metal catalysis offers diverse and powerful methods for the construction of carbocyclic rings. mdpi.com Various catalytic cycles involving metals like palladium (Pd), rhodium (Rh), cobalt (Co), and nickel (Ni) can be employed to form cyclohexane rings from acyclic precursors.

One prominent strategy is the [2+2+2] cycloaddition, where three unsaturated components, such as alkynes and alkenes, are combined to form a six-membered ring. A potential route to a precursor of this compound could involve the cobalt- or rhodium-catalyzed co-cyclotrimerization of an alkyne, 1-butene, and an acrylate derivative. The regioselectivity of such reactions can often be controlled by the appropriate choice of catalyst and ligands.

Another approach involves intramolecular cyclization reactions. For example, a suitably functionalized linear substrate containing precursors for the ethyl and carboxylic acid groups could undergo a metal-catalyzed cyclization, such as an intramolecular Heck reaction or an ene-type cyclization, to form the desired cyclohexane ring. These methods are part of a growing field that provides alternatives to classical ring-forming reactions, often with unique advantages in terms of efficiency and stereocontrol. uniovi.esprinceton.edu

Strategic Functional Group Interconversions within the Ethylcyclohexane Core

The construction of the this compound scaffold often involves the strategic manipulation of functional groups on a pre-existing cyclohexane ring. Key transformations include the selective reduction of ketone and olefinic precursors to establish the desired alkyl substitution and stereochemistry, followed by the precise oxidation of an appropriate functional group to the target carboxylic acid moiety.

The selective reduction of carbonyl and alkene functionalities is a cornerstone in the synthesis of the 2-ethylcyclohexane framework. These reductions allow for the introduction of the ethyl group and the establishment of the relative stereochemistry at the C1 and C2 positions.

One sustainable and highly stereoselective method for the reduction of 2-substituted cyclohexanones involves biocatalysis. For instance, the reduction of 4-ethylcyclohexanone (B1329521) using Baker's Yeast (Saccharomyces cerevisiae) has been demonstrated as an environmentally friendly approach. sphinxsai.com This biocatalytic method can afford chiral cyclohexanols with high enantiomeric purity, which are valuable precursors for the synthesis of specific stereoisomers of this compound. nih.gov The enzymatic systems within the yeast selectively deliver a hydride to one face of the carbonyl group, leading to a high degree of stereocontrol. sphinxsai.comnih.gov

Catalytic hydrogenation is another powerful technique for the reduction of olefinic precursors. The hydrogenation of ethylbenzene (B125841) or related unsaturated aromatic compounds can yield ethylcyclohexane. researchgate.net This process typically employs heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The stereochemical outcome of the hydrogenation of substituted cyclohexenes can be influenced by the choice of catalyst and reaction conditions, often leading to the syn-addition of hydrogen across the double bond. researchgate.net For the synthesis of this compound, a potential precursor could be a 2-ethyl-1-cyclohexenecarboxylic acid derivative, which upon catalytic hydrogenation, would yield the desired saturated cyclohexane ring with defined stereochemistry.

The table below summarizes representative reduction methods for relevant precursors.

| Precursor | Reagent/Catalyst | Product | Key Features |

| 4-Ethylcyclohexanone | Saccharomyces cerevisiae (Baker's Yeast) | (1S,4R)-4-Ethylcyclohexanol & (1R,4R)-4-Ethylcyclohexanol | High stereoselectivity, environmentally friendly. sphinxsai.comnih.gov |

| 2-Ethyl-1-cyclohexenone | H₂, Pd/C | 2-Ethylcyclohexanone | Selective reduction of the C=C bond. |

| Ethylbenzene | H₂, Rh/C or Ru/C | Ethylcyclohexane | Complete saturation of the aromatic ring. researchgate.net |

This table presents examples of reduction reactions on related substrates to illustrate the methodologies applicable for the synthesis of the 2-ethylcyclohexane core.

Once the 2-ethylcyclohexane core is established, the final step often involves the oxidation of a primary alcohol or an aldehyde at the C1 position to the corresponding carboxylic acid. The choice of oxidant is crucial to ensure high yield and to avoid side reactions, particularly over-oxidation or reactions with other functional groups present in the molecule.

A modern and highly effective method for the oxidation of primary alcohols to carboxylic acids is the use of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical, commonly known as TEMPO, as a catalyst in the presence of a stoichiometric oxidant. This system is known for its mild reaction conditions and high selectivity for primary alcohols. For instance, a primary alcohol precursor, such as 2-ethylcyclohexylmethanol, can be efficiently oxidized to this compound. The reaction typically proceeds via an aldehyde intermediate, which is further oxidized in situ to the carboxylic acid.

Another well-established method for this transformation is the use of chromium-based reagents, such as Jones reagent (CrO₃ in aqueous sulfuric acid and acetone). While highly effective, the toxicity of chromium reagents has led to a preference for greener alternatives in many applications.

The carboxylation of Grignard reagents represents a classic and reliable method for the synthesis of carboxylic acids. libretexts.org This approach involves the reaction of a Grignard reagent, such as 1-bromo-2-ethylcyclohexane (B2762537) magnesium bromide, with carbon dioxide, followed by an acidic workup to yield the desired carboxylic acid. libretexts.org This method is particularly useful as it directly introduces the carboxylic acid group onto the cyclohexane ring.

Below is a table detailing common oxidative transformations.

| Precursor | Reagent/Catalyst | Product | Key Features |

| 2-Ethylcyclohexylmethanol | TEMPO, NaOCl/NaO₂ | This compound | Mild conditions, high selectivity for primary alcohols. |

| 2-Ethylcyclohexylmethanol | Jones Reagent (CrO₃, H₂SO₄, acetone) | This compound | Strong oxidant, high yield. |

| 1-Bromo-2-ethylcyclohexane | 1. Mg, Et₂O 2. CO₂ 3. H₃O⁺ | This compound | Direct introduction of the carboxylic acid group. libretexts.org |

This table provides examples of oxidative transformations that can be applied to synthesize the target carboxylic acid.

Green Chemistry Principles in Synthetic Design for this compound

The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to reduce environmental impact and enhance sustainability. For the synthesis of this compound, these principles can be applied through the development of solvent-free reactions, the use of catalytic processes to improve atom economy, and the exploration of novel energy sources like light in photoredox catalysis.

Minimizing or eliminating the use of volatile organic solvents is a key tenet of green chemistry. Solvent-free, or solid-state, reactions can lead to reduced waste, simplified work-up procedures, and sometimes, enhanced reaction rates and selectivities. For the synthesis of the cyclohexane core of the target molecule, solvent-free Diels-Alder reactions have been reported. rsc.org For instance, the reaction of a suitable diene and dienophile can be carried out by simply heating the neat reactants to form a cyclohexene derivative, which can then be further functionalized. rsc.orgresearchgate.net

Reactions in aqueous media are also highly desirable from a green chemistry perspective. While many organic reactions are traditionally carried out in anhydrous organic solvents, the development of water-tolerant catalysts and reaction conditions has expanded the scope of aqueous synthesis. For instance, certain catalytic hydrogenations and oxidations can be performed in water or biphasic systems, reducing the reliance on hazardous organic solvents.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. numberanalytics.comjocpr.com Reactions with high atom economy are those that incorporate the maximum number of atoms from the reactants into the final product, generating minimal waste. numberanalytics.comjocpr.com Catalytic processes are often key to achieving high atom economy.

For the synthesis of this compound, catalytic hydrogenation of an unsaturated precursor is a prime example of an atom-economical reaction, as it involves the addition of hydrogen with 100% atom economy. jocpr.com Similarly, the development of catalytic oxidation methods that utilize clean oxidants like molecular oxygen or hydrogen peroxide, instead of stoichiometric heavy-metal-based reagents, significantly improves the green credentials of the synthesis. The use of catalysts allows for the use of smaller quantities of reagents and often leads to milder reaction conditions, further contributing to a more sustainable process.

The table below compares the atom economy of different synthetic approaches.

| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy (%) |

| Catalytic Hydrogenation | Alkene + H₂ | Alkane | None | 100 |

| Grignard Carboxylation | R-MgBr + CO₂ → R-COOH | Carboxylic Acid | Mg(OH)Br | Lower due to stoichiometric Mg and Br waste. |

| Oxidation with Jones Reagent | R-CH₂OH + CrO₃/H₂SO₄ | R-COOH | Cr₂(SO₄)₃, H₂O | Low due to stoichiometric chromium salts. |

This table provides a conceptual comparison of the atom economy for different reaction types relevant to the synthesis of this compound.

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of transformations under mild conditions. mdpi.comnih.gov One particularly relevant application is the decarboxylative coupling of carboxylic acids, where a carboxylic acid is used as a source of an alkyl radical. nih.govwikipedia.orgresearchgate.net

In the context of synthesizing derivatives of this compound, a photoredox-catalyzed decarboxylative coupling could be envisioned. nih.govwikipedia.org For example, a dicarboxylic acid precursor, such as a 2-ethylcyclohexane-1,1-dicarboxylic acid, could potentially undergo selective mono-decarboxylation under photoredox conditions to introduce a new functional group at the C1 position. While specific examples for the direct photoredox-catalyzed synthesis of this compound are not extensively documented, the general principles of photoredox-catalyzed carboxylation of alkanes and decarboxylative functionalization are well-established and represent a promising avenue for future synthetic design. nih.govresearchgate.net These methods often utilize a photocatalyst that, upon excitation by visible light, can initiate a single-electron transfer process, leading to the formation of a radical intermediate from the carboxylic acid, which can then be trapped by a suitable reagent. mdpi.com

Chemical Reactivity and Derivatization Pathways of 2 Ethylcyclohexane 1 Carboxylic Acid

Nucleophilic Acyl Substitution Reactions at the Carboxylic Acid Moiety

Nucleophilic acyl substitution is a cornerstone of carboxylic acid chemistry, involving the replacement of the hydroxyl (-OH) group with another nucleophile. uomustansiriyah.edu.iqmasterorganicchemistry.com This two-step addition-elimination mechanism proceeds via a tetrahedral intermediate. pressbooks.pubmasterorganicchemistry.com The reactivity of 2-Ethylcyclohexane-1-carboxylic acid in these reactions is influenced by the steric hindrance imposed by the ethyl group and the cyclohexane (B81311) ring, which can affect the rate of nucleophilic attack at the carbonyl carbon.

To facilitate nucleophilic attack, the carboxylic acid is often converted into more reactive derivatives. These "activated" forms possess a better leaving group than the hydroxide (B78521) ion, enhancing their electrophilicity. libretexts.orglibretexts.org

Acid Halides: The conversion to acid chlorides is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org In this process, the hydroxyl group is transformed into an acyl chlorosulfite intermediate, a superior leaving group that is subsequently displaced by a chloride ion. libretexts.org

Anhydrides: Acid anhydrides can be formed from carboxylic acids, though they are more commonly prepared from more reactive derivatives. Symmetrical anhydrides are named by replacing "acid" with "anhydride" in the parent carboxylic acid's name. msu.edu

Esters: Esterification, the formation of esters, is a fundamental reaction. The Fischer esterification involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.combyjus.comchemguide.co.uklibretexts.org The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing water as it forms. masterorganicchemistry.comchemguide.co.uk

Amides: Direct reaction between a carboxylic acid and an amine is generally inefficient because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.orgchemistrysteps.com Therefore, amide synthesis from carboxylic acids requires "coupling agents" to activate the carboxyl group. libretexts.orgucalgary.ca

| Derivative Type | Product | Typical Reagent(s) | Reaction Name/Type |

|---|---|---|---|

| Acid Chloride | 2-Ethylcyclohexane-1-carbonyl chloride | Thionyl chloride (SOCl₂) | Acyl Chloride Formation |

| Ester | Methyl 2-ethylcyclohexane-1-carboxylate | Methanol (CH₃OH), H₂SO₄ | Fischer Esterification |

| Amide | N-Propyl-2-ethylcyclohexane-1-carboxamide | Propylamine, DCC | DCC Coupling |

| Anhydride | 2-Ethylcyclohexane-1-carboxylic anhydride | (From acid chloride + carboxylate) | Anhydride Synthesis |

The formation of amide bonds, central to peptide synthesis and medicinal chemistry, relies on a suite of coupling reagents that activate the carboxylic acid. bachem.comresearchgate.net These reagents convert the hydroxyl into a good leaving group, facilitating attack by the amine nucleophile. chemistrysteps.com

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). chemistrysteps.compeptide.com DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by an amine. libretexts.org A byproduct, dicyclohexylurea, is insoluble in many solvents and precipitates, but this can be problematic for solid-phase synthesis. peptide.com EDC is often preferred in biological applications as its urea (B33335) byproduct is water-soluble and easily removed. bachem.compeptide.com

Other classes of coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and uronium/aminium salts (e.g., HATU, HBTU). bachem.compeptide.com These reagents are highly efficient and lead to rapid coupling with minimal side reactions, though potential toxicity and safety issues with byproducts are a consideration. peptide.comnih.gov The choice of reagent and conditions can be critical to prevent side reactions like racemization when dealing with chiral substrates. bachem.com

| Reagent Class | Example Reagent | Key Feature |

|---|---|---|

| Carbodiimides | DCC, EDC | Forms a reactive O-acylisourea intermediate. libretexts.org |

| Phosphonium Salts | PyBOP | Efficient coupling with less hazardous byproducts than BOP. peptide.com |

| Uronium/Aminium Salts | HATU, HBTU | High coupling rates, often used in solid-phase peptide synthesis. bachem.com |

| Imidazolium | CDI | Useful for coupling peptide fragments. peptide.com |

Transformations Involving the Cyclohexane Ring of this compound

While classical reactions focus on the carboxyl group, modern synthetic methods have enabled the selective functionalization of the typically inert C-H bonds of the cyclohexane ring. The carboxylic acid group itself often plays a crucial role as an internal directing group, guiding catalysts to specific C-H bonds.

Stereoselective reactions are those that preferentially form one stereoisomer over another. masterorganicchemistry.com Achieving stereoselectivity in the functionalization of the cyclohexane ring of this compound is a significant synthetic challenge. One powerful strategy is the use of transition metal-catalyzed, directing group-assisted C-H activation.

Recent advances have demonstrated the transannular γ-C–H arylation of cycloalkane carboxylic acids. nih.govresearchgate.net Using a palladium catalyst paired with specialized quinuclidine-pyridone ligands, it is possible to selectively form a C-C bond between an aryl iodide and the C-H bond at the γ-position (C4) of the cyclohexane ring relative to the carboxyl group. nih.govresearchgate.net This method exhibits excellent regioselectivity and diastereoselectivity, providing a direct route to functionalized carbocycles that would otherwise require multi-step syntheses. nih.gov For a substrate like this compound, this approach could potentially functionalize the C4 or C6 positions, with the stereochemical outcome dictated by the ligand and the conformational preferences of the palladacycle intermediate.

The carboxylic acid moiety can act as a "directing group" to facilitate the selective activation of otherwise unreactive C(sp³)–H bonds on the cyclohexane ring. nih.govacs.org This strategy has been successfully applied to the synthesis of lactones (cyclic esters) via intramolecular C–H oxidation.

Catalytic systems based on manganese nih.govacs.org and palladium researchgate.netresearchgate.net have been developed for the γ-lactonization of aliphatic carboxylic acids. In this process, the carboxylate coordinates to the metal center, positioning the catalyst to selectively oxidize a C-H bond at the γ-position (C4 on the cyclohexane ring). The higher conformational flexibility of a cyclohexane ring, compared to smaller rings, can make the secondary γ-C–H bonds more accessible to the metal-oxo oxidant, leading to high site-selectivity. nih.govacs.org This transformation forges a new carbon-oxygen bond, creating a bicyclic lactone structure from the starting monocyclic carboxylic acid. This method is a powerful tool for rapidly increasing molecular complexity. researchgate.net

| Metal Catalyst | Typical Ligand Type | Oxidant | Selectivity |

|---|---|---|---|

| Palladium (Pd) | Quinoline-pyridone | Various | Site-selective β- or γ-methylene C–H activation. researchgate.net |

| Manganese (Mn) | Pdp (e.g., TIPSpdp) | Hydrogen Peroxide (H₂O₂) | Site-selective for γ-C-H bonds. nih.govacs.org |

Decarboxylative reactions offer a strategic way to use the carboxylic acid group as a transient functional group that can be replaced by other atoms or molecular fragments, with the loss of carbon dioxide. nih.govacs.org

Decarboxylative Halogenation: This transformation replaces the -COOH group with a halogen atom (Cl, Br, I). nih.govacs.org While the classic Hunsdiecker reaction used stoichiometric silver salts, modern methods often employ catalytic systems under photoredox or copper-catalyzed conditions. pku.edu.cnosti.gov These reactions proceed via radical intermediates, where the carboxylate is oxidized to a carboxyl radical, which then rapidly loses CO₂ to generate an alkyl radical centered on the cyclohexane ring. nih.govnih.gov This radical is then trapped by a halogen source to yield the corresponding 1-ethyl-2-halocyclohexane.

Decarboxylative Cross-Coupling: This powerful class of reactions forges new carbon-carbon bonds by coupling the carboxylic acid with an organic halide or other electrophile. nih.govwikipedia.orgbham.ac.uk The reaction requires a metal catalyst (often palladium, nickel, or copper), a base, and an oxidant. nih.govwikipedia.org The carboxylic acid is converted into an alkyl radical via decarboxylation, which then engages in a transition-metal-catalyzed cycle to form a new C-C bond with the coupling partner. nih.govprinceton.edu This allows the carboxyl group of this compound to be replaced with a wide variety of aryl, vinyl, or alkyl groups, providing a versatile tool for structural diversification. wikipedia.orgnih.gov

| Reaction Type | Transformation | Key Features |

|---|---|---|

| Halogenation | R-COOH → R-X (X = Cl, Br, I) | Replaces carboxyl with a halogen; modern methods are often catalytic. nih.govosti.gov |

| Cross-Coupling | R-COOH + R'-X → R-R' | Forms a new C-C bond; uses inexpensive carboxylic acids as coupling partners. nih.govwikipedia.org |

Stereospecific Transformations and Applications in Chiral Pool Synthesis

There is a significant lack of specific studies detailing the stereospecific transformations of this compound. In the broader context of chiral molecules, compounds with defined stereocenters, such as the different stereoisomers of this compound, are valuable starting materials in chiral pool synthesis. This synthetic strategy utilizes readily available enantiomerically pure compounds from natural sources to synthesize other target molecules with desired stereochemistry.

While the principle of chiral pool synthesis is widely applied, no specific examples of this compound being used as a chiral synthon for the synthesis of other complex chiral molecules were found in the reviewed literature. The potential for such applications exists, given the presence of two stereocenters in the molecule, which could direct the stereochemical outcome of subsequent reactions. However, without experimental data, any proposed transformation remains theoretical.

Detailed Mechanistic Investigations of Key Reactions of this compound

For instance, the Fischer-Speier esterification of this compound with an alcohol in the presence of an acid catalyst would be expected to proceed through a well-established nucleophilic acyl substitution mechanism. This involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of water.

Similarly, the conversion of the carboxylic acid to an amide would likely proceed via activation of the carboxyl group, for example, by conversion to an acid chloride, followed by nucleophilic attack by an amine.

However, it is crucial to note that these are generalized mechanisms. Specific kinetic data, the influence of the ethyl and cyclohexane substituents on reaction rates, and the potential for competing side reactions for this compound have not been experimentally determined or reported. Without dedicated research, any discussion on the detailed mechanistic pathways for this specific compound remains speculative.

Stereochemical and Conformational Analysis of 2 Ethylcyclohexane 1 Carboxylic Acid

Conformational Preferences and Dynamics of the Ethylcyclohexane Ring System

The conformational landscape of 2-ethylcyclohexane-1-carboxylic acid is primarily dictated by the chair conformation of the cyclohexane (B81311) ring, which is the most energetically favorable arrangement. makingmolecules.com The stability of the two interconverting chair conformers is determined by the spatial orientation of the ethyl and carboxylic acid substituents, which can occupy either axial or equatorial positions. libretexts.org Substituents in the equatorial position are generally more stable than in the axial position due to reduced steric strain. libretexts.org This steric hindrance in the axial position arises from 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. wikipedia.org

The preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers. wikipedia.org A larger A-value signifies a stronger preference for the equatorial position due to greater steric bulk. masterorganicchemistry.com For the substituents , the ethyl group has an A-value of approximately 1.75 kcal/mol, while the carboxylic acid group (-COOH) has a slightly lower A-value, typically around 1.4 kcal/mol, though this can be influenced by solvent effects. masterorganicchemistry.comquizlet.com

Table 1: A-Values for Relevant Substituents

| Substituent | A-Value (kcal/mol) |

|---|---|

| Methyl (-CH₃) | 1.70 |

| Ethyl (-CH₂CH₃) | 1.75 |

| Isopropyl (-CH(CH₃)₂) | 2.15 |

| tert-Butyl (-C(CH₃)₃) | ~5.0 |

| Carboxyl (-COOH) | ~1.4 |

| Hydroxyl (-OH) | 0.87 |

| Bromine (-Br) | 0.43 |

Data sourced from multiple chemical resources. wikipedia.orgmasterorganicchemistry.com

For the trans isomer of this compound, the most stable conformation is the one where both the ethyl and carboxylic acid groups are in equatorial positions (diequatorial). The alternative chair conformation, with both groups in axial positions (diaxial), is highly unfavorable due to significant 1,3-diaxial interactions. libretexts.org

For the cis isomer, one substituent must be axial and the other equatorial. libretexts.org Given that the ethyl group has a slightly larger A-value than the carboxylic acid group, the conformer with the ethyl group in the equatorial position and the carboxylic acid group in the axial position is predicted to be marginally more stable. libretexts.orgyoutube.com

The cyclohexane ring is not static but undergoes a dynamic process called "ring flipping" or "ring inversion," where one chair conformation converts into the other. makingmolecules.com During this process, all axial substituents become equatorial, and all equatorial substituents become axial. wikipedia.org The energy barrier for this inversion is influenced by the substituents. For instance, steric repulsion between bulky groups in the cis isomer can elevate the energy barrier of the ring inversion as they become closer during the process. nih.gov However, the diequatorial conformation of the trans isomer is so much more stable that the equilibrium lies heavily on its side, meaning the molecule spends the vast majority of its time in this state. libretexts.org

Determination of Relative and Absolute Stereochemistry of this compound Isomers

This compound possesses two chiral centers at carbons C1 and C2, where the carboxyl and ethyl groups are attached, respectively. This gives rise to stereoisomers: specifically, two pairs of enantiomers. The pair of diastereomers are designated as cis (when the substituents are on the same side of the ring) and trans (when they are on opposite sides). mvpsvktcollege.ac.in

Relative Stereochemistry (Cis/Trans Determination)

The relative configuration of the isomers is commonly determined using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govwordpress.com

¹H NMR Spectroscopy : The coupling constants (J-values) between adjacent protons on the cyclohexane ring are highly dependent on the dihedral angle between them. In a chair conformation, the coupling constant between two axial protons (J_aa) is typically large (10-13 Hz), whereas the coupling between an axial and an equatorial proton (J_ae) or two equatorial protons (J_ee) is much smaller (2-5 Hz). By analyzing the splitting patterns of the protons at C1 and C2, the relative orientation of the substituents can be deduced. For the more stable trans diequatorial conformer, the protons at C1 and C2 would both be axial, leading to a large J-coupling. For the cis isomer (axial-equatorial), a smaller J-coupling would be expected. nih.gov

¹³C NMR Spectroscopy : The chemical shifts of the ring carbons can also provide clues about the stereochemistry. Axial substituents typically cause a shielding effect on the carbons at the γ-position (three bonds away) compared to their equatorial counterparts, which can help in assigning the conformation and thus the relative stereochemistry. researchgate.net

Absolute Stereochemistry (R/S Determination)

Determining the absolute configuration of the enantiomers requires methods that can differentiate between mirror images. purechemistry.org

X-ray Crystallography : This is the most definitive method for determining absolute configuration. purechemistry.org If a single crystal of one of the pure enantiomers (often as a derivative or salt with a known chiral molecule) can be grown, X-ray diffraction analysis can reveal the precise three-dimensional arrangement of atoms in space. acs.org

Chiroptical Methods : These techniques rely on the differential interaction of chiral molecules with polarized light. thieme-connect.de

Optical Rotation : Measurement of the specific rotation using a polarimeter can distinguish between enantiomers, one being dextrorotatory (+) and the other levorotatory (-), but it does not directly reveal the R/S configuration without comparison to a known standard.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) : These spectroscopic methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The carboxylic acid chromophore gives rise to a Cotton effect, and the sign and magnitude of this effect are sensitive to the stereochemical environment. thieme-connect.de By comparing the experimental CD spectrum to theoretical calculations or empirical rules for similar structures, the absolute configuration can often be assigned. acs.org

Chemical Correlation : The absolute configuration can also be determined by chemically converting the molecule, without affecting the stereocenters, into a compound whose absolute configuration is already known.

Diastereomeric and Enantiomeric Resolution Techniques

The separation of the various stereoisomers of this compound is a crucial step for studying their individual properties. This process involves two stages: separating the diastereomers and then resolving the enantiomers of each diastereomer.

Diastereomeric Resolution

The cis and trans diastereomers of this compound have different physical properties, such as boiling points, melting points, and solubility. libretexts.org This difference allows for their separation using standard laboratory techniques.

Chromatography : Techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a standard (achiral) stationary phase can effectively separate the cis and trans isomers due to their different polarities and interactions with the stationary phase.

Crystallization : Fractional crystallization can also be employed, exploiting the differences in solubility between the two diastereomers in a particular solvent.

Enantiomeric Resolution

Enantiomers have identical physical properties in an achiral environment, making their separation (resolution) more complex. chemistrysteps.com The most common strategy is to convert the pair of enantiomers into a pair of diastereomers, which can then be separated. openstax.org

Classical Resolution via Diastereomeric Salt Formation : This is a widely used method for resolving racemic carboxylic acids. The racemic acid is reacted with a single enantiomer of a chiral base (a resolving agent), such as brucine, strychnine, or (R)-1-phenylethylamine. openstax.orgwikipedia.org This acid-base reaction forms a pair of diastereomeric salts.

(R,S)-acid + (R)-base → (R,R)-salt + (S,R)-salt

These resulting salts are diastereomers and have different solubilities, allowing them to be separated by fractional crystallization. chemistrysteps.com After separation, the addition of a strong acid protonates the carboxylate, regenerating the pure enantiomers of the carboxylic acid and the resolving agent, which can often be recovered. openstax.org

Chiral Chromatography : This is a more modern and often more efficient method. The racemic mixture is passed through a chromatography column (either GC or HPLC) that contains a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. tcichemicals.com

Enzymatic Resolution : Enzymes are chiral and can exhibit high stereoselectivity. An enzyme, such as a lipase (B570770), could be used to selectively catalyze a reaction (e.g., esterification) on one enantiomer of the racemic acid, leaving the other enantiomer unreacted. The reacted and unreacted forms can then be easily separated. tcichemicals.com

Influence of Substituents on Ring Conformation and Reaction Stereoselectivity

The ethyl and carboxylic acid substituents not only determine the conformational equilibrium of the cyclohexane ring but also profoundly influence the stereochemical outcome of its reactions. libretexts.org The principle that chair conformations are generally more stable and that substituents prefer equatorial positions is fundamental to understanding this influence. libretexts.org

The steric and electronic properties of the substituents dictate the ground-state conformation, which in turn affects the transition state energies of potential reaction pathways. For trans-2-ethylcyclohexane-1-carboxylic acid, the diequatorial conformation is overwhelmingly favored. In this arrangement, both the ethyl and carboxyl groups are highly accessible to external reagents.

For the cis isomer, the equilibrium between the two chair conformers (ethyl-equatorial/carboxyl-axial and ethyl-axial/carboxyl-equatorial) means that reactions can potentially proceed from either conformation. However, reactions will preferentially occur via the more stable conformer, which is the one with the bulkier ethyl group in the equatorial position. libretexts.org

Influence on Stereoselectivity

The fixed spatial arrangement of substituents in the preferred conformation can direct incoming reagents to one face of the molecule over the other, a phenomenon known as substrate-controlled stereoselectivity. nih.gov

Steric Hindrance : The conformation of the ring can affect the accessibility of the reaction center. For example, in the esterification of the carboxylic acid group, if the group is in the axial position (as it might be in the cis isomer), it is sterically shielded by the axial hydrogens at C3 and C5. This can lead to a slower reaction rate compared to an equatorial carboxylic acid group. acs.org

Neighboring Group Participation : The stereochemical arrangement can facilitate or hinder the participation of one group in a reaction involving the other.

Control of Elimination Reactions : In E2 elimination reactions, a key requirement is an anti-periplanar arrangement of the leaving group and a proton on an adjacent carbon. libretexts.org This translates to a requirement for both groups to be in axial positions in a cyclohexane ring. khanacademy.org For a derivative of this compound, the ability to adopt a conformation with an axial leaving group at C1 and an axial proton at C2 or C6 would be crucial for an E2 reaction to occur. The stability of this required diaxial conformation will directly impact the reaction rate. For example, if achieving this conformation forces a bulky ethyl group into an unfavorable axial position, the reaction will be significantly slower. libretexts.org

The predictable conformations of substituted cyclohexanes thus provide a powerful tool for controlling the stereochemical outcome of reactions, which is a cornerstone of modern organic synthesis. masterorganicchemistry.com

Computational and Theoretical Chemistry Insights into 2 Ethylcyclohexane 1 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Structural Prediction and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. From this, properties like optimized molecular geometry, electronic energies, and orbital distributions can be predicted with high accuracy.

For 2-Ethylcyclohexane-1-carboxylic acid, DFT calculations would begin by finding the lowest energy conformation (ground state geometry). This involves optimizing the bond lengths, bond angles, and dihedral angles of the molecule. The cyclohexane (B81311) ring is known to adopt a stable chair conformation to minimize steric and angle strain. The two substituents—the ethyl group and the carboxylic acid group—can be arranged in either a cis or trans relationship, and each substituent can occupy an axial or equatorial position on the chair conformer. DFT calculations can precisely determine the relative energies of these different isomers and conformers.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the chemical reactivity and kinetic stability of a molecule. researchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. schrodinger.comnih.gov For carboxylic acids, the HOMO is typically localized on the oxygen atoms of the carboxyl group, while the LUMO is often associated with the π* orbital of the carbonyl group. Theoretical investigations on various aromatic carboxylic acids have utilized DFT to correlate these electronic parameters with molecular reactivity. researchgate.net

Table 1: Computed Properties and Descriptors for this compound This table presents data computed through various standard computational chemistry models.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H16O2 | nih.gov |

| Molecular Weight | 156.22 g/mol | nih.gov |

| Topological Polar Surface Area | 37.3 Ų | nih.gov |

| Complexity | 142 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms over time. This is particularly useful for analyzing the conformational flexibility and non-covalent interactions of this compound in different environments, such as in the gas phase or in solution.

An MD simulation would reveal the dynamic equilibrium between different chair conformations of the cyclohexane ring, as well as the rotation around the C-C single bonds of the ethyl group and the C-COOH bond. A key conformational feature of carboxylic acids is the dihedral angle of the O=C-O-H group, which can exist in a syn or anti conformation. Quantum mechanical and MD studies on acetic acid have shown that while the syn conformation is energetically preferred, the anti state can also be populated, especially in a solution environment. nih.govchemrxiv.org

Furthermore, MD simulations are ideal for studying intermolecular interactions. Carboxylic acids are well-known for forming strong hydrogen-bonded dimers, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of another. hw.ac.uk MD simulations can model the formation, lifetime, and dynamics of these dimers in aqueous solution, providing insight into how solvent molecules mediate these interactions. researchgate.net The simulation can quantify the extent of hydrogen bonding between the acid and water molecules versus the formation of acid-acid dimers. labxchange.org

Table 2: Key Conformational and Interactional Aspects for MD Analysis

| Feature | Description |

|---|---|

| Cyclohexane Ring Conformation | Analysis of chair, boat, and twist-boat conformers and the energy barriers for interconversion. |

| Substituent Positions | Dynamic equilibrium between axial and equatorial positions for the ethyl and carboxylic acid groups. |

| Carboxyl Group Torsion | Investigation of the relative stability and population of syn and anti conformers of the O=C-O-H dihedral. nih.gov |

| Hydrogen Bonding | Study of the formation and stability of intermolecular hydrogen-bonded dimers in various solvents. researchgate.net |

| Solvation Shell | Characterization of the arrangement and dynamics of solvent molecules (e.g., water) around the solute. |

Elucidation of Reaction Pathways and Transition States (e.g., Carbocation Intermediates, Cyclopropanation Mechanisms)

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction pathway can be elucidated.

For this compound, one could investigate its involvement in various organic reactions. For example, the formation of carbocation intermediates is a common step in many reaction mechanisms. Computational studies can determine the stability of a carbocation formed by, for instance, the protonation and subsequent loss of water from the carboxyl group. The stability of such an intermediate would be influenced by the electron-donating effects of the alkyl framework. The principles for evaluating such stabilization have been computationally explored in complex biochemical systems involving carbocation-π interactions. nih.gov

Another relevant area is the use of carboxylic acids as substrates in novel synthetic methods. For instance, photoredox-catalyzed reactions can convert aliphatic carboxylic acids into functionalized cyclopropanes. Theoretical calculations for such a reaction involving this compound could elucidate the proposed radical-polar crossover mechanism, identifying the key radical intermediates and the transition state for the final cyclization step.

Quantitative Structure-Reactivity Relationship (QSAR) Studies in a Chemical Context

Quantitative Structure-Activity/Reactivity Relationship (QSAR) studies aim to create statistical models that correlate a molecule's structural or physicochemical properties with its biological activity or chemical reactivity. A QSAR model is not developed for a single compound but rather for a series of related molecules to predict the properties of untested analogues.

If this compound were part of a larger dataset of compounds being tested for a specific purpose (e.g., as enzyme inhibitors or fragrance components), a QSAR study would be highly relevant. The first step involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure and properties. For this compound, these would include electronic, steric, and lipophilic parameters. Theoretical studies on other classes of compounds, such as 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, have successfully used descriptors like the LUMO energy, molecular weight, and polarizability to model anticancer activity. researchgate.net

Table 3: QSAR-Relevant Descriptors for this compound Descriptors such as these would be calculated and used as variables in a QSAR model.

| Descriptor Type | Specific Descriptor | Calculated Value/Relevance |

|---|---|---|

| Lipophilicity | XLogP3 | 2.8 (A measure of hydrophobicity) nih.gov |

| Electronic | Topological Polar Surface Area (TPSA) | 37.3 Ų (Relates to hydrogen bonding potential) nih.gov |

| Electronic | HOMO/LUMO Energies | Calculated via DFT; relates to reactivity and charge transfer. researchgate.net |

| Steric/Topological | Molecular Weight | 156.22 g/mol nih.gov |

| Steric/Topological | Number of Rotatable Bonds | 2 (Indicates conformational flexibility) nih.gov |

Advanced Spectroscopic Property Prediction for Structural Elucidation (e.g., NMR, IR)

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming molecular structures and interpreting experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict these shifts. researchgate.net For this compound, calculations would predict a highly deshielded signal for the acidic proton of the carboxyl group, typically in the 10-12 ppm range in the ¹H NMR spectrum. Protons on the carbon adjacent to the carbonyl group would appear around 2.0-3.0 ppm. libretexts.org In the ¹³C NMR spectrum, the carbonyl carbon is predicted to have a chemical shift in the range of 170-180 ppm. nih.gov The accuracy of these predictions has been significantly enhanced by the development of machine learning algorithms trained on large datasets of experimental and calculated shifts. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations. For this compound, the most characteristic predicted absorptions would be the O-H stretching vibration of the carboxyl group, which appears as a very broad band from approximately 2500 to 3300 cm⁻¹, and the strong C=O (carbonyl) stretching vibration. For the hydrogen-bonded dimer, this C=O stretch is typically calculated to be around 1710 cm⁻¹. nist.gov

Table 4: Predicted Key Spectroscopic Features

| Spectroscopy | Feature | Predicted Region |

|---|---|---|

| ¹H NMR | Carboxylic Acid Proton (-COOH) | ~10-12 ppm, broad singlet |

| ¹³C NMR | Carbonyl Carbon (-C=O) | ~170-180 ppm |

| IR | O-H Stretch (H-bonded) | ~2500-3300 cm⁻¹, very broad |

| IR | C=O Stretch (H-bonded dimer) | ~1710 cm⁻¹, strong |

Advanced Analytical Methodologies in Research on 2 Ethylcyclohexane 1 Carboxylic Acid

Chiral Chromatography for Enantiomeric Excess Determination and Separation

Chiral chromatography is an indispensable tool for the analysis of 2-Ethylcyclohexane-1-carboxylic acid, which possesses two stereocenters, leading to four possible stereoisomers (two enantiomeric pairs: (1R,2R)/(1S,2S) and (1R,2S)/(1S,2R)). The separation and quantification of these enantiomers are critical in stereoselective synthesis and pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant method for this purpose.

The fundamental principle involves the differential interaction between the enantiomers of the analyte and the single-enantiomer chiral selector immobilized on the stationary phase. This creates transient diastereomeric complexes with different energies of formation, resulting in different retention times and allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating a wide range of chiral compounds, including carboxylic acids.

For the separation of this compound enantiomers, the selection of the mobile phase is critical. In normal-phase HPLC, mixtures of alkanes (like heptane (B126788) or hexane) and alcohols (such as isopropanol (B130326) or ethanol) are commonly used, often with an acidic additive like trifluoroacetic acid (TFA) to suppress the ionization of the carboxyl group and improve peak shape.

Detailed Research Findings: The enantiomeric excess (ee), a measure of the purity of a chiral sample, is determined by integrating the peak areas of the two enantiomers in the chromatogram. The formula used is: ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100

Preparative chiral HPLC can be employed to isolate enantiomerically pure forms of this compound for further studies. The choice between different chiral columns can significantly impact the resolution. Anion-exchange type CSPs have also demonstrated remarkable performance in resolving acidic compounds, where the mechanism relies on ionic exchange between the anionic analyte and the positively charged chiral selector. chiraltech.com

| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Mobile Phase (Normal Phase) | Interaction Mechanism |

|---|---|---|---|

| Polysaccharide-based (Cellulose) | Chiralcel OD-H, Chiralcel OJ | n-Hexane/Isopropanol + 0.1% TFA | Hydrogen bonding, dipole-dipole, steric interactions |

| Polysaccharide-based (Amylose) | Chiralpak AD, Chiralpak AS | n-Heptane/Ethanol + 0.1% TFA | Inclusion complexes, steric hindrance |

| Anion-Exchanger | CHIRALPAK QN-AX, CHIRALPAK QD-AX | Methanol/Formic Acid/Ammonium (B1175870) Formate | Ionic exchange, hydrogen bonding, dipole-dipole |

High-Resolution Mass Spectrometry for Mechanistic Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS), particularly techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap MS, provides highly accurate mass measurements, typically with sub-ppm mass accuracy. nih.gov This capability is vital for the analysis of this compound, enabling the unambiguous determination of its elemental composition and the identification of process-related impurities or degradation products.

Impurity Profiling: During the synthesis of this compound, various impurities can arise, including isomers, oxidation products (e.g., introduction of a hydroxyl group), or residual starting materials. HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For instance, an impurity resulting from the addition of an oxygen atom can be readily distinguished from one resulting from the loss of two hydrogen atoms and the addition of a carbon atom, even if their nominal masses are close.

Mechanistic Elucidaion: HRMS is also a powerful tool for elucidating reaction mechanisms. By using isotopically labeled reactants (e.g., using ¹⁸O in the carboxyl group or Deuterium on the cyclohexane (B81311) ring), researchers can trace the pathways of atoms through a chemical transformation. The high mass accuracy of HRMS allows for the clear identification of labeled products and intermediates, providing direct evidence for proposed mechanistic steps.

| Compound | Molecular Formula | Nominal Mass | Exact Mass [M-H]⁻ | Comment |

|---|---|---|---|---|

| This compound | C₉H₁₆O₂ | 156 | 155.10776 | Parent Compound |

| Hydroxy-2-ethylcyclohexane-1-carboxylic acid | C₉H₁₆O₃ | 172 | 171.10267 | Oxidation Product |

| 2-Vinylcyclohexane-1-carboxylic acid | C₉H₁₄O₂ | 154 | 153.09211 | Dehydrogenation Product |

| Cyclohexylacetic acid | C₈H₁₄O₂ | 142 | 141.09211 | Potential Precursor/Side-product |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (e.g., 2D NMR, NOESY)

While one-dimensional ¹H and ¹³C NMR are standard for confirming the basic connectivity of this compound, advanced NMR techniques are required to assign its relative and absolute stereochemistry.

2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for the complete assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons throughout the cyclohexane ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), definitively assigning the carbon signal for each proton.

NOESY for Stereochemical Assignment: The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (typically <5 Å), regardless of whether they are connected through bonds. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment maps these spatial proximities. This is the key technique for determining the relative stereochemistry (cis or trans) of the substituents on the cyclohexane ring.

For example, in a cis isomer, a NOE correlation would be expected between the proton at C1 (attached to the carboxyl group) and protons of the ethyl group at C2. In the trans isomer, these protons would be on opposite faces of the ring, and such a correlation would be absent or very weak. Instead, the C1 proton would show correlations to axial protons on the same face of the ring.

To determine the absolute configuration, NMR analysis is often performed on diastereomeric derivatives, such as esters or amides formed with a chiral auxiliary of known absolute stereochemistry. ntu.edu.sg The chemical shift differences observed in the NMR spectra of the resulting diastereomers can be used to assign the configuration of the original acid.

| Isomer | Key Proton Pair | Expected NOESY Correlation | Inference |

|---|---|---|---|

| cis-2-Ethylcyclohexane-1-carboxylic acid | H1 ↔ H2 | Strong | Protons are on the same face of the ring |

| trans-2-Ethylcyclohexane-1-carboxylic acid | H1 ↔ H2 | Weak or Absent | Protons are on opposite faces of the ring |

| cis-2-Ethylcyclohexane-1-carboxylic acid | H1 ↔ Ethyl-CH₂ | Present | Carboxyl and Ethyl groups are on the same face |

| trans-2-Ethylcyclohexane-1-carboxylic acid | H1 ↔ Axial H3/H5 | Present | Carboxyl group is on the same face as axial protons |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and absolute stereochemistry. However, since this compound is a liquid or low-melting solid at room temperature, obtaining single crystals suitable for diffraction can be challenging.

To overcome this, the acid is typically converted into a crystalline derivative. Common derivatization strategies include:

Salt Formation: Reacting the carboxylic acid with a chiral amine (e.g., (R)-1-phenylethylamine) of known absolute configuration to form a diastereomeric salt. The resulting crystal structure will reveal the absolute configuration of the acid component relative to the known amine.

Amide or Ester Formation: Converting the acid to an amide or ester with a reagent that promotes crystallization, such as one containing a planar aromatic group that encourages crystal packing.

Once a suitable crystal is obtained, X-ray diffraction analysis provides an electron density map from which the precise position of every atom in the crystal lattice can be determined. This not only confirms the relative stereochemistry (cis or trans) but, if a chiral derivative is used, also allows for the unambiguous assignment of the absolute configuration (R/S at C1 and C2) by relating it to the known stereocenter of the derivatizing agent. mdpi.com

| Agent Type | Example Agent | Derivative Formed | Purpose |

|---|---|---|---|

| Chiral Amine | (R)-1-Phenylethylamine | Diastereomeric Salt | Determination of absolute configuration |

| Alcohol | p-Bromophenacyl alcohol | Ester | Introduce a heavy atom for easier structure solution |

| Amine | Aniline | Amide | Improve crystallinity through hydrogen bonding and π-stacking |

Applications of 2 Ethylcyclohexane 1 Carboxylic Acid As a Building Block in Advanced Organic Synthesis

Precursor in Complex Natural Product and Bio-inspired Molecule Synthesis (e.g., ceralure B1 derivatives)

While the direct synthesis of ceralure B1, a potent attractant for the Mediterranean fruit fly, utilizes trans-siglure acid as a starting material, the structural similarities between trans-siglure acid and 2-Ethylcyclohexane-1-carboxylic acid highlight the potential of the latter as a precursor for analogous complex molecules. The synthesis of such insect pheromones and other natural products often relies on the stereocontrolled functionalization of a cyclohexane (B81311) ring, a key feature of this compound. The presence of the ethyl group and the carboxylic acid handle allows for a variety of chemical transformations to build up the complexity required for biologically active molecules.

The synthesis of various cyclohexanecarboxylic acid derivatives has been explored for their potential as potent antitumor agents. For instance, cyclohexenone derivatives, which can be synthesized from related starting materials, have been used to create indazole and thiotriazole derivatives with promising antitumor activity. This underscores the utility of the cyclohexane carboxylic acid scaffold as a starting point for the development of medicinally relevant compounds.

Furthermore, the microbial dihydroxylation of benzoic acid provides a route to a wide array of highly functionalized and enantiomerically pure cyclohexanecarboxylic acid derivatives. acs.org These derivatives can then undergo various transformations, including epoxidation, dihydroxylation, and lactonization, to generate diverse and complex molecular structures, demonstrating the potential for creating a library of compounds from a simple starting block. acs.org

Scaffold for Ligand Design in Asymmetric Catalysis

The rigid cyclohexane backbone of this compound makes it an excellent scaffold for the design of chiral ligands used in asymmetric catalysis. The stereochemistry of the substituents on the cyclohexane ring can be precisely controlled, which is crucial for achieving high enantioselectivity in catalytic reactions. The carboxylic acid group provides a convenient attachment point for phosphine, amine, or other coordinating groups that can bind to a metal center.

A new class of cyclohexane-based P,N-ligands has been developed from the ring-opening of aziridines with phosphorus nucleophiles. acs.org These ligands, which feature a trans-1-amino-2-diphenylphosphinocyclohexane core, have shown high stability and are effective in asymmetric catalysis. acs.org The straightforward modification of the nitrogen substituent allows for the fine-tuning of the ligand's electronic and steric properties. acs.org

Intermediate for Specialty Polymer Chemistry and Materials Science

Cycloaliphatic dicarboxylic acids are important monomers in the synthesis of specialty polymers, particularly polyesters and polyamides, imparting unique properties such as improved thermal stability, and mechanical strength. While direct polymerization of this compound would require conversion to a dicarboxylic acid derivative, its structural motif is relevant to the field.

For instance, polyesters synthesized from 1,4-cyclohexanedicarboxylic acid (a related cycloaliphatic dicarboxylic acid) exhibit high crystallinity and melting points. researchgate.net The isomeric conformation of the starting dicarboxylic acid influences the properties of the resulting polymer. researchgate.net Copolyesters derived from isosorbide (B1672297) and 1,4-cyclohexane dicarboxylic acid have also been synthesized, demonstrating good thermal stabilities and solubility in organic solvents. researchgate.net These examples suggest that polymers incorporating the 2-ethylcyclohexane moiety could exhibit interesting and tunable material properties suitable for various applications.

The general synthesis of polyesters through the polycondensation of a diol with a diacid is a well-established method. libretexts.org By analogy, a difunctional derivative of this compound could be incorporated into polyester (B1180765) chains to create materials with specific characteristics.

Building Block in Supramolecular Chemistry and Self-Assembled Systems

The carboxylic acid functionality of this compound makes it a prime candidate for use as a building block in supramolecular chemistry and the construction of self-assembled systems. Carboxylic acids are known to form robust and predictable hydrogen-bonding networks, which are a key driving force in the formation of ordered supramolecular structures.

The self-assembly of carboxylic acid-functionalized molecules on various surfaces to form self-assembled monolayers (SAMs) is a well-documented phenomenon. researchgate.net These organized molecular layers can modify the properties of the underlying substrate. Similarly, carboxylic acid-functionalized silica (B1680970) nanoparticles have been shown to self-assemble on amino-terminated silicon wafers through covalent bonding. nih.gov

Derivatives of cyclohexanecarboxylic acid have also been investigated for their liquid-crystalline properties. osti.gov The cis- and trans-isomers of substituted cyclohexanecarboxylic acids and their esters exhibit different mesomorphic behaviors, with the trans-isomers being more prone to forming nematic phases. osti.gov This indicates that the stereochemistry of the cyclohexane ring plays a crucial role in directing the self-assembly and bulk properties of these materials. The presence of the ethyl group in this compound would be expected to influence the packing and intermolecular interactions in such systems, potentially leading to the formation of unique supramolecular architectures.

Future Research Perspectives and Emerging Avenues for 2 Ethylcyclohexane 1 Carboxylic Acid

Integration with Flow Chemistry and Automated Synthetic Platforms

The synthesis of 2-Ethylcyclohexane-1-carboxylic acid and its derivatives is an area ripe for innovation through the integration of flow chemistry and automated platforms. Traditional batch processing, while effective, often faces challenges in scalability, safety, and process control. Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers significant advantages. researchgate.net

Future research will likely focus on developing robust, continuous-flow processes for the synthesis of this compound. This could involve using tube-in-tube gas-permeable membrane reactors, which have been shown to be effective for the carboxylation of Grignard reagents with CO2 to produce carboxylic acids. durham.ac.uk Such systems allow for enhanced gas-liquid mixing, improved safety by minimizing the volume of reactive gases at any given time, and precise control over reaction parameters like temperature, pressure, and residence time. durham.ac.uk The transition to flow chemistry could lead to higher yields, improved purity, and a more sustainable manufacturing footprint by minimizing waste and energy consumption. researchgate.netdurham.ac.uk

Automated synthetic platforms, coupled with flow reactors, could further revolutionize the production and derivatization of this compound. These platforms can systematically vary reaction conditions to rapidly optimize processes and can be programmed for multistep syntheses without the need for manual intervention and isolation of intermediates. thieme-connect.de This approach would accelerate the discovery of new derivatives with desirable properties.

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Potential Advantage | Research Goal |

|---|---|---|

| Enhanced Heat & Mass Transfer | Improved reaction rates, yields, and selectivity. | Design of microreactors with optimal surface-area-to-volume ratios. |

| Improved Safety | Reduced risk when handling hazardous reagents or exothermic reactions. | Development of enclosed, automated systems with real-time monitoring. durham.ac.uk |

| Scalability | Seamless transition from laboratory-scale synthesis to industrial production. | "Numbering-up" or extending operational time of parallel reactor systems. |

| Process Control | Precise manipulation of temperature, pressure, and stoichiometry. | Integration of in-line analytical tools for real-time process optimization. |

Development of Novel Organocatalytic Transformations

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, presents a powerful tool for the synthesis of chiral derivatives of this compound. This field avoids the use of often toxic or expensive metal-based catalysts. Future research is expected to focus on designing new organocatalytic methods for the asymmetric functionalization of the this compound scaffold.

One promising direction is the development of catalytic systems that can achieve C–H activation on the cyclohexane (B81311) ring, allowing for the direct introduction of new functional groups in a highly stereoselective manner. nih.gov For instance, tandem reactions involving dehydrogenation followed by olefination and decarboxylation have been demonstrated for cyclohexane carboxylic acids, opening pathways to new molecular structures. nih.gov Another area of interest lies in the use of Lewis base organocatalysis, where tertiary amines or N-heterocyclic carbenes activate the carboxylic acid group to form reactive intermediates like ammonium (B1175870) or azolium enolates. scispace.com These intermediates can then participate in a variety of bond-forming reactions, such as Michael additions or cycloadditions, to create complex and highly functionalized chiral molecules. scispace.comresearchgate.net

The development of these transformations would provide efficient access to enantiomerically pure derivatives of this compound, which are valuable as building blocks for pharmaceuticals and other biologically active compounds. researchgate.netnih.gov

Table 2: Emerging Organocatalytic Strategies

| Strategy | Description | Potential Outcome |

|---|---|---|

| Asymmetric C-H Activation | Direct functionalization of the cyclohexane ring using chiral organocatalysts. nih.gov | Synthesis of non-racemic derivatives with novel substitution patterns. |

| Ammonium/Azolium Enolate Intermediates | Activation of the carboxylic acid via a Lewis base catalyst to facilitate bond formation. scispace.com | Access to complex products through aldol, Michael, and annulation reactions. |

| Cascade Reactions | Multi-step transformations performed in a single pot using an organocatalyst. researchgate.net | Rapid construction of highly decorated chiral cyclohexane carboxylic esters. researchgate.net |

Exploration of Bio-inspired Synthetic Pathways Beyond Chemoenzymatic Methods

While chemoenzymatic methods have proven valuable, future research will likely delve deeper into bio-inspired synthetic strategies that mimic nature's complex biosynthetic machinery more holistically. This involves designing multi-step reaction cascades that emulate the efficiency and selectivity of metabolic pathways to construct complex molecules from simple precursors. nih.gov

For this compound, this could involve the development of artificial metabolic pathways in engineered microorganisms. By assembling a sequence of enzymes (either from different natural sources or computationally designed), it may be possible to convert simple feedstocks into the target molecule through a whole-cell fermentation process. Another avenue is the exploration of biomimetic cyclization reactions. Nature often employs elegant intramolecular cyclizations to form ring structures; researchers could design synthetic strategies that use a bio-inspired [4+2] cycloaddition or similar transformations to construct the substituted cyclohexane core with high stereocontrol. nih.gov These approaches, while challenging, offer the potential for highly sustainable and efficient synthesis, moving beyond the use of isolated enzymes to harness the power of integrated biological systems.

Expanding Applications in the Development of Advanced Functional Materials

The unique structure of this compound, featuring a bulky, aliphatic cyclic group, makes it an attractive monomer for the synthesis of advanced functional materials, particularly polyesters and other polymers. ontosight.ai The incorporation of this non-polar, rigid cyclohexane ring into a polymer backbone can significantly influence the material's properties.

Future research will focus on the synthesis and characterization of polymers derived from this compound. By reacting it with various diols or other co-monomers, a new class of polyesters can be created. ontosight.aiontosight.ai It is hypothesized that the ethyl-cyclohexane moiety will impart increased thermal stability, hydrophobicity, and mechanical rigidity to the resulting polymers. ontosight.aiunibo.it These properties could make such materials suitable for applications in high-performance coatings, adhesives, or specialty plastics. ontosight.aiontosight.ai Furthermore, the chirality of this compound could be exploited to create polymers with unique optical properties or for use as chiral stationary phases in separation science. The systematic investigation of structure-property relationships in these new polymers will be a key objective. unibo.it

Table 3: Potential Properties of Polymers Derived from this compound

| Monomer Feature | Potential Polymer Property | Target Application |

|---|---|---|

| Cyclic Aliphatic Structure | Enhanced thermal stability and higher glass transition temperature. | High-temperature engineering plastics, durable coatings. ontosight.ai |

| Ethyl Side Group | Increased hydrophobicity and altered solubility. | Water-resistant materials, adhesives, personal care products. ontosight.ai |

| Carboxylic Acid Functionality | Potential for biodegradability through ester linkages. | Environmentally sustainable plastics. ontosight.ai |

| Chirality | Unique optical activity or chiral recognition capabilities. | Optical films, chiral separation media. |

Q & A